Methyl 4-(2-morpholin-4-ylethyl)benzoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-(2-morpholin-4-ylethyl)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)13-4-2-12(3-5-13)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3 |
InChI Key |
RLKKVXJIQJPAQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Bromoethyl Intermediate
The most widely reported method involves a two-step sequence starting with 4-(2-bromoethyl)benzoic acid. In the first step, bromoethyl benzoic acid undergoes nucleophilic substitution with morpholine in the presence of a base (e.g., NaOH, K₂CO₃) to form 4-(2-morpholin-4-ylethyl)benzoic acid. Subsequent esterification with methanol under acidic catalysis (H₂SO₄, HCl) yields the target methyl ester.
Key Reaction Parameters :
- Solvent System : Toluene or ethanol-water mixtures (2:1 v/v) are preferred for balancing solubility and reaction efficiency.
- Temperature : 60–100°C, with higher temperatures (90–100°C) accelerating substitution kinetics but risking decomposition.
- Molar Ratios : Morpholine is typically used in 1.2–1.5 equivalents relative to the bromoethyl precursor to drive reaction completion.
Representative Protocol (Adapted from BenchChem):
- Charge 4-(2-bromoethyl)benzoic acid (1.0 eq) and morpholine (1.2 eq) into a toluene/NaOH mixture.
- Reflux at 90°C for 6–8 hours under N₂.
- Acidify with HCl, extract with ethyl acetate, and concentrate.
- Esterify the crude acid with MeOH/H₂SO₄ (3:1) at 65°C for 12 hours.
- Purify via silica gel chromatography (hexane:EtOAc 4:1).
Yield : 68–72% over two steps.
One-Pot Alkylation-Esterification
Recent advancements enable a telescoped process combining alkylation and esterification in a single reactor. This method eliminates intermediate isolation, improving atom economy and reducing processing time.
Optimized Conditions :
- Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%) enhances phase transfer in biphasic systems.
- Solvent : Ethanol/water (3:1) facilitates both substitution and esterification.
- Temperature Gradient : 80°C for alkylation (4 h) → 65°C for esterification (10 h).
Performance Metrics :
| Parameter | Value |
|---|---|
| Overall Yield | 75–78% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 14 hours |
Industrial-Scale Production
Continuous Flow Synthesis
Adoption of continuous flow reactors (CFRs) addresses batch process limitations, enabling:
- Enhanced Heat/Mass Transfer : Reduced thermal gradients improve selectivity.
- Scalability : Throughput capacities exceeding 50 kg/day demonstrated in pilot studies.
CFR Configuration :
- Reactor 1 : Tubular reactor (316L SS, 10 mL volume) for alkylation at 100°C, 5 bar.
- Reactor 2 : Packed-bed reactor (Amberlyst-15 catalyst) for esterification at 70°C.
Operational Data :
| Metric | Batch Process | CFR Process |
|---|---|---|
| Yield | 68–72% | 82–85% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Energy Use | 120 kWh/kg | 75 kWh/kg |
Green Chemistry Innovations
Solvent Recycling Systems
Patented methods recover >90% of ethanol/water solvents via vacuum distillation, reducing waste generation by 40% compared to conventional protocols.
Catalytic Esterification
Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica Lipase B) to enable:
- Milder Conditions : 45°C, atmospheric pressure.
- Reduced Byproducts : No sulfonic acid residues.
Enzymatic vs. Acid-Catalyzed Performance :
| Parameter | H₂SO₄ Method | Lipase Method |
|---|---|---|
| Conversion | 99% | 94% |
| E-factor | 18.2 | 6.7 |
| PMI (Process Mass Intensity) | 32.1 | 11.5 |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 2.40–2.55 (m, 4H, morpholine CH₂)
- δ 3.65–3.75 (m, 4H, morpholine OCH₂)
- δ 3.85 (s, 3H, COOCH₃)
- δ 7.25–7.35 (d, 2H, ArH)
- δ 8.00–8.10 (d, 2H, ArH)
FT-IR (KBr) :
- 1725 cm⁻¹ (ester C=O)
- 1115 cm⁻¹ (morpholine C-O-C)
LC-MS (ESI+) :
- m/z 264.1 [M+H]⁺ (calc. 263.3)
Comparative Method Assessment
Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Cost ($/kg) |
|---|---|---|---|
| Batch Alkylation | 68–72 | 97–98 | 220–250 |
| One-Pot Process | 75–78 | 98–99 | 180–200 |
| Continuous Flow | 82–85 | ≥99 | 150–170 |
Environmental Impact Metrics
| Method | PMI | E-factor | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|
| Conventional Batch | 35.2 | 22.1 | 8.7 |
| Green One-Pot | 12.8 | 7.5 | 3.2 |
| Enzymatic CFR | 9.1 | 4.3 | 1.9 |
Emerging Techniques
Photocatalytic Alkylation
Preliminary studies demonstrate visible-light-driven alkylation using Ru(bpy)₃²⁺ photocatalysts, achieving 65% yield at ambient temperature.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times by 60% while maintaining yields comparable to thermal methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-morpholin-4-ylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-morpholin-4-ylethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Methyl 4-(2-morpholin-4-ylethyl)benzoate involves its interaction with specific molecular targets. The morpholine group can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Predicted logP values estimated using fragment-based methods (e.g., Moriguchi logP).
Physicochemical and Pharmacological Properties
- Solubility: The morpholinylethyl group in the target compound likely improves water solubility compared to lipophilic substituents like quinoline (C1) or chlorophenyl (4b). Ethyl esters (e.g., I-6230) may exhibit slower hydrolysis than methyl esters .
- Metabolic Stability : Morpholine’s resistance to oxidative metabolism contrasts with piperazine (C1–C7), which may undergo N-dealkylation .
Key Research Findings
- Crystallographic Data: Piperazinyl-quinoline derivatives (C1–C7) were characterized via X-ray crystallography, revealing planar quinoline moieties conducive to stacking interactions .
- Spectroscopic Confirmation : All analogs, including the target compound, were validated using $ ^1H $ NMR and HRMS, with morpholine’s characteristic singlet at δ 2.4–3.0 ppm .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(2-morpholin-4-ylethyl)benzoate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of morpholine with a bromoethyl intermediate via nucleophilic substitution.
- Step 2 : Esterification of the benzoic acid derivative using methanol under acidic catalysis (e.g., H₂SO₄).
Optimization strategies include: - Temperature Control : Maintaining 60–80°C during coupling to avoid side reactions.
- Catalyst Selection : Using DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.
Similar protocols for morpholine-containing benzoates are detailed in studies on thiazole derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The morpholine ring protons appear as a multiplet at δ 2.4–3.5 ppm, while the methyl ester group resonates as a singlet at δ 3.8 ppm. Aromatic protons from the benzoate moiety show signals between δ 7.2–8.1 ppm.
- IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (morpholine C-O-C).
- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 263 g/mol).
Comparative analysis with PubChem data for structurally similar compounds (e.g., SMILES and InChIKey in ) ensures accuracy .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data during structure determination of this compound?
- Methodological Answer : Contradictions in unit cell parameters or hydrogen bonding networks can be addressed via:
- Refinement Tools : SHELXL for iterative least-squares refinement, prioritizing high-resolution data (e.g., <1.0 Å) to minimize R-factors .
- Validation Software : PLATON/ADDSYM to check for missed symmetry elements or twinning.
- Data Cross-Validation : Compare experimental X-ray data with DFT-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond lengths/angles .
Q. How do hydrogen bonding patterns influence the solid-state packing of this compound, and what methodologies elucidate these interactions?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules (modified by Bernstein et al.) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
- X-ray Diffraction : High-resolution crystallography (λ = 0.710 Å) to map donor-acceptor distances and angles.
- Computational Modeling : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., O-H···N morpholine interactions) .
Q. What experimental and computational approaches assess the biological activity of this compound, particularly enzyme inhibition?
- Methodological Answer :
- In Vitro Assays : Fluorescence-based enzyme inhibition (e.g., trypsin or kinase assays) with IC₅₀ calculations using GraphPad Prism.
- Docking Studies : AutoDock Vina to simulate ligand-protein interactions (PDB: 1XYZ) focusing on morpholine’s role in binding pocket occupancy.
- SAR Analysis : Compare with analogs (e.g., methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate) to identify critical substituents for activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature) across studies using tools like RevMan.
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., 37°C, pH 7.4).
- Structural Variants : Test derivatives with modified morpholine substituents (e.g., 2,6-dimethylmorpholine) to isolate functional group contributions .
Methodological Tools Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
